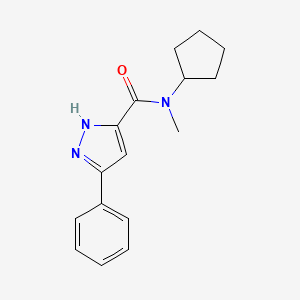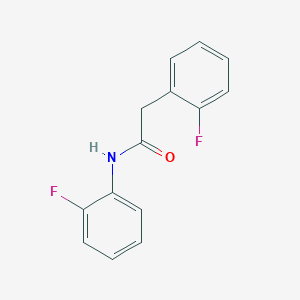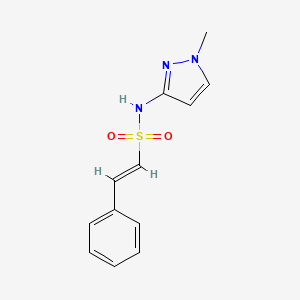
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MP-10 belongs to the class of pyrazole carboxamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The exact mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been found to activate the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of proteins involved in tumor growth and metastasis. In addition, N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been found to improve cognitive function, reduce oxidative stress, and enhance mitochondrial function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of novel therapeutics for the treatment of various inflammatory and pain disorders. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been found to exhibit antitumor activity against various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide for different diseases.
Future Directions
There are several future directions for the research on N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide. Firstly, more studies are needed to elucidate the exact mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide and its effects on various signaling pathways involved in inflammation, pain, and cancer. Secondly, further studies are needed to optimize the synthesis method of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide to improve its yield and purity. Thirdly, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide in vivo to determine its optimal dosage and administration route. Fourthly, more studies are needed to evaluate the safety and toxicity of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide in animal models and humans. Lastly, more studies are needed to evaluate the potential of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide as a therapeutic agent in various diseases, including inflammatory disorders, pain disorders, neurodegenerative diseases, and cancer.
Conclusion
In conclusion, N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is a promising compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide exhibits potent anti-inflammatory, analgesic, antitumor, and neuroprotective effects in animal models of various diseases. However, further studies are needed to elucidate the exact mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide and its effects on various signaling pathways involved in different diseases. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has the potential to be developed as a novel therapeutic agent for the treatment of various diseases, including inflammatory disorders, pain disorders, neurodegenerative diseases, and cancer.
Synthesis Methods
The synthesis of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide involves the reaction of 4-methylpyridin-2-amine with 1-phenylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is purified by column chromatography to obtain N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide in high yield and purity.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-17-15(9-12)19-16(21)13-10-18-20(11-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUREXYUIOIFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)








